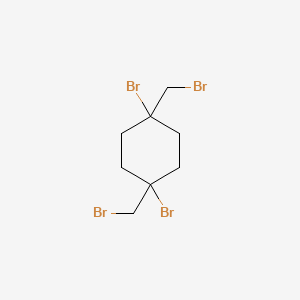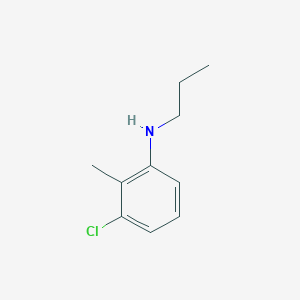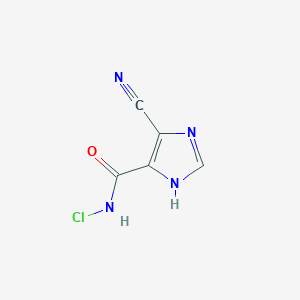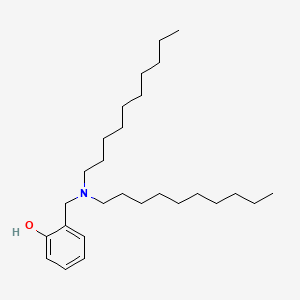![molecular formula C15H14N2 B14506928 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole CAS No. 64837-03-2](/img/structure/B14506928.png)
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is characterized by a fused ring system that includes a pyridine ring and a carbazole moiety. Pyridocarbazoles are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole typically involves the Fischer indole reaction. This reaction starts with the cyclization of N-substituted-1,2,3,4-tetrahydro-6- and -7-quinolylhydrazone of cyclohexanone, followed by hydrolysis and dehydrogenation . The reaction conditions often require refluxing in a nitrogen atmosphere and the use of solvents such as xylene .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro form to the fully aromatic pyridocarbazole.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as red lead (Pb3O4) are used for oxidation.
Reduction: Hydrogenation can be performed using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Produces fully aromatic pyridocarbazoles.
Reduction: Yields various hydrogenated derivatives.
Substitution: Results in substituted pyridocarbazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phenethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- 1,2,3,4-Tetrahydro-9H-carbazole
- Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate
Uniqueness
8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
64837-03-2 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
8,9,10,11-tetrahydro-7H-pyrido[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-2-6-13-11(5-1)12-8-7-10-4-3-9-16-14(10)15(12)17-13/h3-4,7-9,17H,1-2,5-6H2 |
InChI-Schlüssel |
NXHJOIGVGCZYSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(N2)C4=C(C=CC=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)




![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)




![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
